2-(4-ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 2-(4-ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 899742-40-6
VCID: VC6461519
InChI: InChI=1S/C23H23N5O5/c1-4-32-15-9-7-6-8-14(15)28-22-19(26-23(28)30)18(20(24)29)25-21(27-22)13-10-11-16(33-5-2)17(12-13)31-3/h6-12H,4-5H2,1-3H3,(H2,24,29)(H,26,30)
SMILES: CCOC1=C(C=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OCC)C(=O)N)OC
Molecular Formula: C23H23N5O5
Molecular Weight: 449.467

2-(4-ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

CAS No.: 899742-40-6

VCID: VC6461519

Molecular Formula: C23H23N5O5

Molecular Weight: 449.467

* For research use only. Not for human or veterinary use.

2-(4-ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide - 899742-40-6

Description

2-(4-ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound belonging to the purine derivatives class. Its unique structure features a purine ring system with an oxo group at the 8-position and a carboxamide group at the 6-position. The presence of ethoxy and methoxy substituents on the phenyl rings enhances its lipophilicity and potential biological activity.

Synthesis

The synthesis of this compound typically involves several key steps, requiring careful control of reaction conditions such as temperature, solvent choice, and the presence of catalysts to optimize yield and purity. The specific synthetic route may involve methods similar to those used for other purine derivatives, where precise conditions are crucial to minimize by-products.

Biological Activity

Purine derivatives often exhibit activity as enzyme inhibitors or modulators of receptor functions, which can lead to potential therapeutic effects in various diseases. The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.

Comparison with Similar Compounds

CompoundMolecular Weight (g/mol)SolubilityBiological Activity
2-(4-ethoxy-3-methoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide449.467Organic solvents > WaterPotential enzyme inhibitor/modulator
2-(4-ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide449.5Organic solvents > WaterLikely enzyme inhibitor/modulator
9-(4-(tert-butyl)phenyl)-2-(4-ethoxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamideNot specifiedOrganic solvents > WaterPotential anti-inflammatory

Future Directions

Further research is needed to fully explore the biological activity and potential therapeutic applications of 2-(4-ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide. This includes detailed studies on its mechanism of action, cytotoxicity, and efficacy in various disease models.

CAS No. 899742-40-6
Product Name 2-(4-ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Molecular Formula C23H23N5O5
Molecular Weight 449.467
IUPAC Name 2-(4-ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Standard InChI InChI=1S/C23H23N5O5/c1-4-32-15-9-7-6-8-14(15)28-22-19(26-23(28)30)18(20(24)29)25-21(27-22)13-10-11-16(33-5-2)17(12-13)31-3/h6-12H,4-5H2,1-3H3,(H2,24,29)(H,26,30)
Standard InChIKey RQEMYDNEZDFMAA-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OCC)C(=O)N)OC
Solubility not available
PubChem Compound 18582769
Last Modified Aug 18 2023

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